4'-氮杂环丁基甲基-2,5-二氯二苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4'-Azetidinomethyl-2,5-dichlorobenzophenone is a compound that is likely to be of interest due to its azetidinone core, a feature present in various pharmacologically active molecules. While the specific compound is not directly mentioned in the provided papers, the azetidinone moiety is a common structural motif in medicinal chemistry, as it is found in beta-lactam antibiotics and has been explored for antitumor properties.

Synthesis Analysis

The synthesis of azetidinone derivatives can be complex, involving multiple steps and various reagents. For instance, the chlorinative cyclization of 4-(2-benzothiazolyldithio)azetidinones into 2β-(chloromethyl)penams is achieved by treatment with aqueous sodium nitrite in a two-layer solution of aqueous hydrochloric acid and dichloromethane . This method could potentially be adapted for the synthesis of 4'-Azetidinomethyl-2,5-dichlorobenzophenone by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of azetidinone derivatives is crucial for their biological activity. X-ray crystallography studies have shown that the torsional angle between phenyl rings in the azetidinone structure can significantly impact antiproliferative activity . Although the exact structure of 4'-Azetidinomethyl-2,5-dichlorobenzophenone is not discussed, insights from related compounds suggest that the spatial arrangement of substituents on the azetidinone ring is an important factor in determining its properties.

Chemical Reactions Analysis

Azetidinones can undergo various chemical reactions, which are essential for their functionalization and biological activity. The synthesis of prodrugs of azetidinone derivatives, such as the alanine amide 102b, demonstrates the chemical versatility of the azetidinone ring . These reactions are important for enhancing the pharmacokinetic properties of the compounds and can be tailored to produce specific derivatives like 4'-Azetidinomethyl-2,5-dichlorobenzophenone.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinone derivatives are influenced by their molecular structure. For example, the stability of the synthetic equivalent of 4-(2-oxoethyl)azetidin-2-one as a crystalline solid indicates that certain azetidinone derivatives can be isolated and handled under standard laboratory conditions . The homologation of 4-formyl-substituted azetidinones to produce key intermediates in the synthesis of antibiotics further illustrates the reactivity of the azetidinone ring . These properties are essential for the practical use and further development of compounds like 4'-Azetidinomethyl-2,5-dichlorobenzophenone.

科学研究应用

抗菌和细胞毒活性

已经合成并研究了氮杂环酮衍生物的潜在抗菌和细胞毒活性。例如,一系列新型的氮杂环酮衍生物对各种微生物表现出显着的体外抗菌和抗真菌活性。此外,其中一些化合物对卤虫显示出有效的细胞毒活性,表明它们在药物发现工作中作为生物活性分子的潜力 (Keri et al., 2009)。

靶向微管蛋白的抗肿瘤剂

对氮杂环酮衍生物的进一步研究导致了具有有效抗增殖特性的化合物的鉴定,特别是靶向微管蛋白和破坏癌细胞中微管结构。这种作用导致处理过的细胞中的 G2/M 阻滞和凋亡,突出了这些化合物作为抗肿瘤剂的潜力 (Greene et al., 2016)。

对植物病原真菌的抗真菌活性

合成了某些氮杂环酮衍生物并评估了它们的抗真菌活性,特别是对植物病原真菌的活性。这些研究表明,一些化合物对卵菌纲特别有效,表明它们在农业环境中用于保护作物免受真菌病原体的侵害 (Arnoldi et al., 1990)。

潜在的抗抑郁剂和益智剂

氮杂环酮衍生物也因其潜在的抗抑郁和益智活性而受到探索。通过涉及环缩合反应的新方法合成的化合物在行为测试中表现出显着的活性,表明它们在治疗中枢神经系统疾病中的潜在用途 (Thomas et al., 2016)。

钳位配体的先驱物

氮杂环酮已被用作 CC'N-钳位配体的合成前体,这在具有催化和材料科学潜在应用的金属配合物的开发中至关重要。这说明了氮杂环酮衍生物在合成化学中的多功能性 (Casarrubios et al., 2015)。

属性

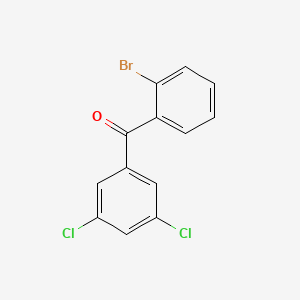

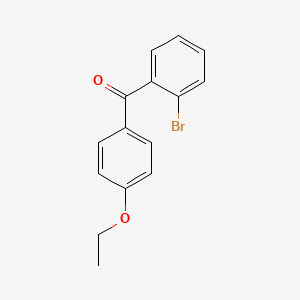

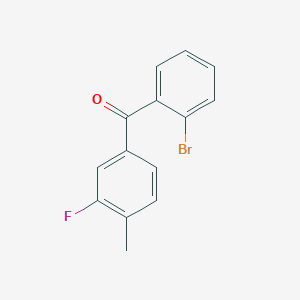

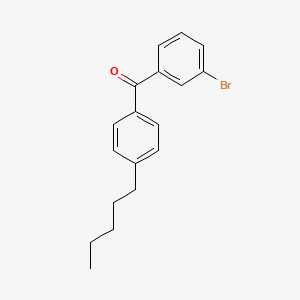

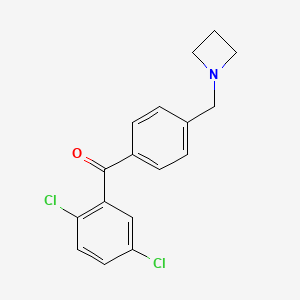

IUPAC Name |

[4-(azetidin-1-ylmethyl)phenyl]-(2,5-dichlorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2NO/c18-14-6-7-16(19)15(10-14)17(21)13-4-2-12(3-5-13)11-20-8-1-9-20/h2-7,10H,1,8-9,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPGXKYLUTZQLMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642823 |

Source

|

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(2,5-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Azetidinomethyl-2,5-dichlorobenzophenone | |

CAS RN |

898756-98-4 |

Source

|

| Record name | Methanone, [4-(1-azetidinylmethyl)phenyl](2,5-dichlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898756-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(2,5-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。